
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine core substituted with a 4-bromophenyl group and two methyl groups. Pteridines are known for their diverse biological activities and are found in various natural products and pharmaceuticals.
Méthodes De Préparation
The synthesis of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- can be achieved through a multi-step process. One common method involves the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions typically involve the use of a base catalyst such as triethylamine and ammonium chloride. The structure of the prepared compound is confirmed by spectral data, including FTIR, HRESIMS, 1H- and 13C-NMR .
Analyse Des Réactions Chimiques
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Applications De Recherche Scientifique
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- involves its interaction with various molecular targets. For example, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities.
5-(Arylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds are known for their antimicrobial properties against various bacterial strains. The uniqueness of 2,4,6(3H)-Pteridinetrione, 7-(4-bromophenyl)-1,5-dihydro-1,3-dimethyl- lies in its specific substitution pattern and the resulting biological activities.
Propriétés
Formule moléculaire |
C14H11BrN4O3 |
|---|---|
Poids moléculaire |
363.17 g/mol |
Nom IUPAC |
7-(4-bromophenyl)-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C14H11BrN4O3/c1-18-11-10(13(21)19(2)14(18)22)17-12(20)9(16-11)7-3-5-8(15)6-4-7/h3-6H,1-2H3,(H,17,20) |
Clé InChI |
WPSJDLQJHSNADL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


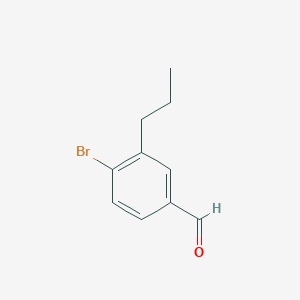



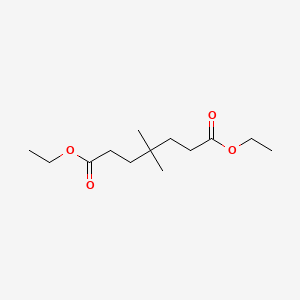

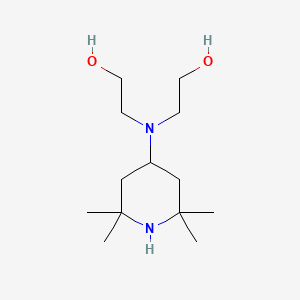
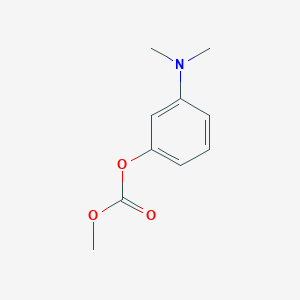
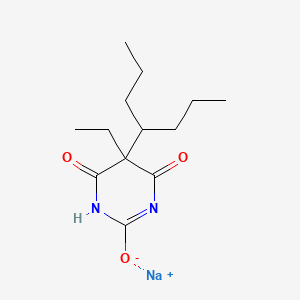

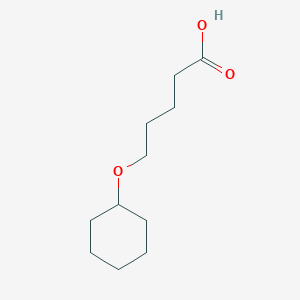
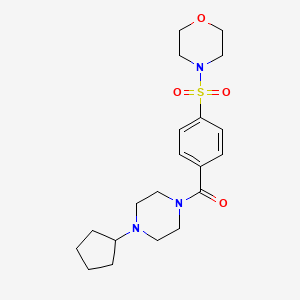

![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
